2,5-dichlorophenyl 4-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichlorophenyl 4-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate is a complex organic compound with a molecular formula of C27H16Cl2N2O3 and a molecular weight of 487.33354 . This compound features a benzoxazole moiety, which is known for its wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2,5-dichlorophenyl 4-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate typically involves the condensation of 2-aminophenol with aldehydes under reflux conditions . The reaction is often catalyzed by nanocatalysts, metal catalysts, or ionic liquid catalysts to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-dichlorophenyl 4-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,5-dichlorophenyl 4-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2,5-dichlorophenyl 4-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate can be compared with other benzoxazole derivatives, such as:
These compounds share similar structural features but differ in their specific biological activities and applications
Eigenschaften
Molekularformel |
C27H16Cl2N2O3 |
---|---|
Molekulargewicht |
487.3g/mol |
IUPAC-Name |
(2,5-dichlorophenyl) 4-[[4-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]benzoate |
InChI |
InChI=1S/C27H16Cl2N2O3/c28-20-11-14-22(29)25(15-20)34-27(32)19-7-5-17(6-8-19)16-30-21-12-9-18(10-13-21)26-31-23-3-1-2-4-24(23)33-26/h1-16H |
InChI-Schlüssel |
FXRSJQLEQMIFSU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)C(=O)OC5=C(C=CC(=C5)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)C(=O)OC5=C(C=CC(=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.